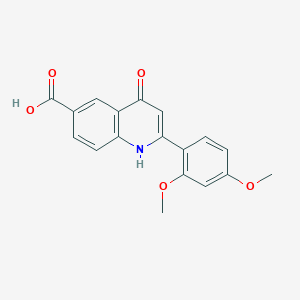
2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 2,4-dimethoxyphenyl group, a carboxylic acid group, and a ketone group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-5-carboxylic acid
- 2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-7-carboxylic acid
Uniqueness
2-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group at the 6-position of the quinoline ring may confer distinct properties compared to its isomers.
Propiedades
Número CAS |
90034-48-3 |
|---|---|
Fórmula molecular |
C18H15NO5 |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H15NO5/c1-23-11-4-5-12(17(8-11)24-2)15-9-16(20)13-7-10(18(21)22)3-6-14(13)19-15/h3-9H,1-2H3,(H,19,20)(H,21,22) |
Clave InChI |
GKTFLJZZEBTZMO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


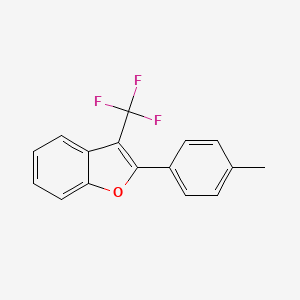
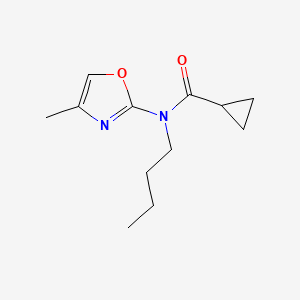
![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
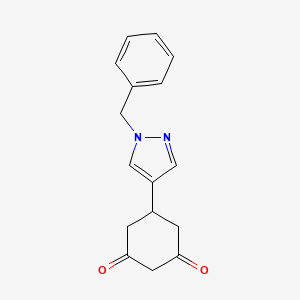
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
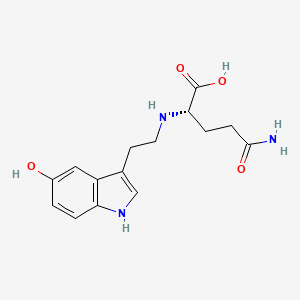
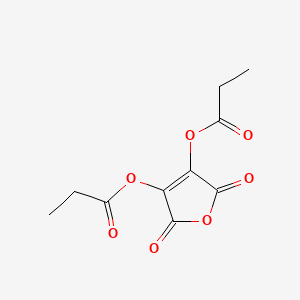

![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)
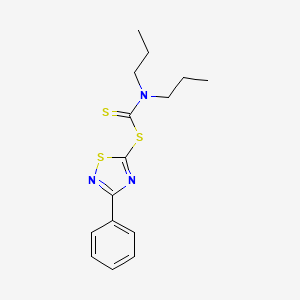
![6-Quinolinamine, N-[(4-bromophenyl)methylene]-](/img/structure/B15211361.png)
![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
![5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B15211370.png)
